
2-(4-Chloroanilino)-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a quinazolinone core, which is a common structural motif in various biologically active molecules.
Métodos De Preparación
The synthesis of 2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide typically involves a multi-step process. The starting materials, such as 4-chloroaniline and 2-phenylquinazolin-4(3H)-one, undergo a series of reactions including acylation, cyclization, and condensation . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound has shown promise in studies related to enzyme inhibition and protein binding.
Mecanismo De Acción
The mechanism of action of 2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity . The pathways involved in these effects are often related to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Comparación Con Compuestos Similares
When compared to other quinazolinone derivatives, 2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide stands out due to its specific substitution pattern, which imparts unique biological properties. Similar compounds include:
2-Phenylquinazolin-4(3H)-one: A precursor in the synthesis of the target compound.
4-Chloroaniline derivatives: These compounds share the 4-chlorophenyl group and exhibit similar reactivity in substitution reactions.
The uniqueness of 2-((4-Chlorophenyl)amino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide lies in its ability to combine the structural features of both quinazolinone and 4-chloroaniline, resulting in a compound with enhanced biological activity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H17ClN4O2 |
|---|---|
Peso molecular |
404.8 g/mol |
Nombre IUPAC |
2-(4-chloroanilino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H17ClN4O2/c23-16-10-12-17(13-11-16)24-14-20(28)26-27-21(15-6-2-1-3-7-15)25-19-9-5-4-8-18(19)22(27)29/h1-13,24H,14H2,(H,26,28) |
Clave InChI |
ZOZYNNMWDRRVCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)CNC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)
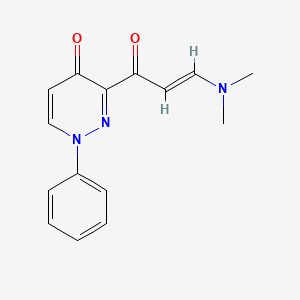
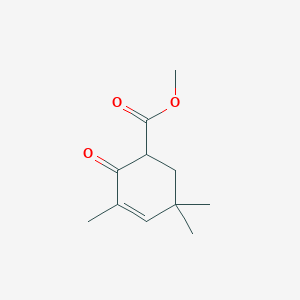

![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
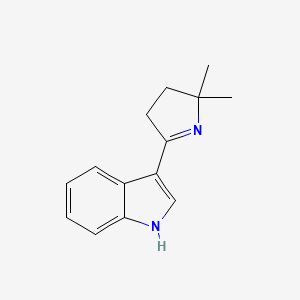
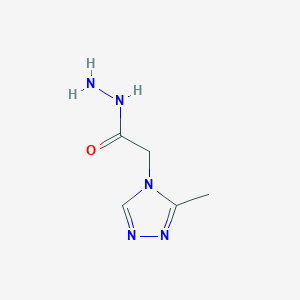
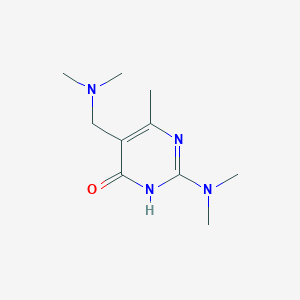
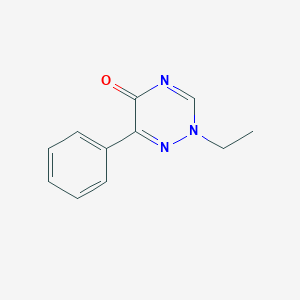
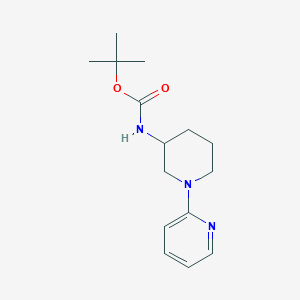
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
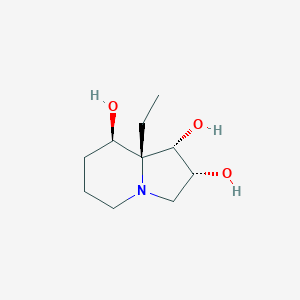

![7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13098897.png)
